2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide is a synthetic organic compound characterized by its complex molecular structure This compound features a chlorophenoxy group, a dioxidotetrahydrothiophenyl moiety, and a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-chlorophenyl chloride.
Introduction of the Thiophene Moiety: The next step is the reaction of the 4-chlorophenyl chloride with a thiophene derivative, such as 3-mercapto-1,1-dioxidotetrahydrothiophene, under basic conditions to form the desired intermediate.
Amidation Reaction: The final step involves the amidation of the intermediate with 2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization, and chromatographic methods to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with biological macromolecules are of interest. Studies may focus on its binding affinity to proteins or its effects on cellular processes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Researchers may investigate its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide
- 2-(4-fluorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide
Uniqueness
Compared to its analogs, 2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide may exhibit unique reactivity due to the presence of the chlorine atom, which can influence its electronic properties and steric interactions. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1,1-dioxothiolan-3-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,21-13-5-3-12(16)4-6-13)14(18)17-9-11-7-8-22(19,20)10-11/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLXXKLJINHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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